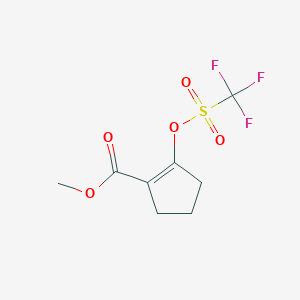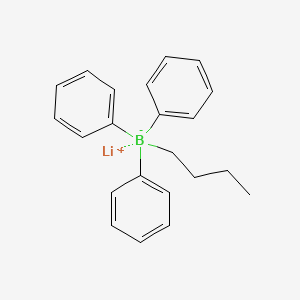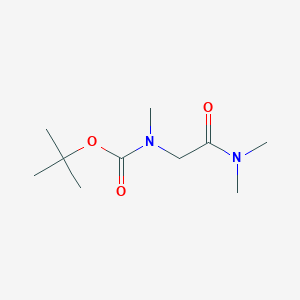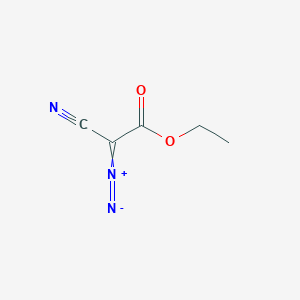
2,4-Bis(trifluoromethyl)cyclohexan-1-amine
Descripción general
Descripción
2,4-Bis(trifluoromethyl)cyclohexan-1-amine, also known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications, including scientific research.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine is not yet fully understood, but it is believed to act as a GABA-A receptor modulator. This receptor is involved in the regulation of neurotransmitters in the brain, and this compound has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and affect the central nervous system. It has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in lab experiments is its ability to penetrate the blood-brain barrier, allowing for the study of the central nervous system. Additionally, its anxiolytic and sedative effects make it a useful tool for studying anxiety disorders. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine in scientific research. One potential application is in the development of new treatments for anxiety disorders, as this compound has shown promising results in preclinical studies. Additionally, this compound could be used as a tool for studying the central nervous system and the role of GABA-A receptors in neurological disorders. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a unique chemical compound that has shown promise in various scientific research applications. Its ability to penetrate the blood-brain barrier and affect the central nervous system makes it a valuable tool for studying neurological disorders and developing new treatments. However, its potential toxicity must be carefully monitored in lab experiments. Further research is needed to fully understand the potential of this compound in scientific research.
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)cyclohexan-1-amine has been used in various scientific research applications, including as a reagent in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, this compound has shown potential in the treatment of neurological disorders and as a tool for studying the central nervous system.
Propiedades
IUPAC Name |
2,4-bis(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h4-6H,1-3,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQIXDTPJTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711619 | |
| Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65934-73-8 | |
| Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)






![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)


